4-Benzoyl-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-8-10(7-12-13)11(14)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWBAHIQAMPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92525-13-8 | |
| Record name | 4-benzoyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reactivity Profiling of 4 Benzoyl 1 Methyl 1h Pyrazole
Exploration of Reaction Pathways and Transition States
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System
The pyrazole ring is a π-excessive aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). chim.it Generally, the C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most reactive towards electrophiles. chim.it However, in the case of 4-Benzoyl-1-methyl-1H-pyrazole, this position is already substituted. The reactivity of the remaining C-3 and C-5 positions is dictated by the electronic effects of the existing substituents: the 1-methyl group and the 4-benzoyl group.
The 1-methyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. Conversely, the 4-benzoyl group is a strong electron-withdrawing group, which deactivates the ring. wikipedia.orgmasterorganicchemistry.com The directing influence of these groups must be considered. The activating methyl group directs incoming electrophiles to the ortho (C-5) and para (C-3) positions. The deactivating benzoyl group directs to the meta positions (C-3 and C-5). In this case, both groups reinforce the substitution at the C-5 position. Therefore, further electrophilic substitution on the pyrazole ring of this compound is predicted to occur preferentially at the C-5 position.
The general mechanism for SEAr involves a two-step process: the aromatic ring first acts as a nucleophile, attacking the electrophile (E+) in the rate-determining step to form a resonance-stabilized carbocation intermediate (an arenium ion). masterorganicchemistry.com This is followed by a rapid deprotonation step to restore aromaticity. masterorganicchemistry.com
Common Electrophilic Aromatic Substitution Reactions on Pyrazoles
| Reaction | Reagents | Electrophile (E+) | Typical Product (on unsubstituted pyrazole) |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |
| Halogenation | Cl₂, Br₂, I₂ / Lewis Acid | Cl⁺, Br⁺, I⁺ | 4-Halopyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 4-Acylpyrazole |
| Thiocyanation beilstein-journals.org | NH₄SCN / PhICl₂ | SCN⁺ | 4-Thiocyanatopyrazole |
Nucleophilic Addition to the Benzoyl Carbonyl
The carbonyl carbon of the benzoyl group is electrophilic and represents a primary site for nucleophilic attack. This reactivity is central to many transformations of the molecule. The reaction proceeds via the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.
Research on related benzoyl-heterocycles has demonstrated this reactivity. For instance, the initial step in the hydrazinolysis of 2-benzoyl-1,4-benzothiazin-3-one involves the nucleophilic attack of hydrazine (B178648) on the benzoylic carbonyl group, leading to a hydrazono intermediate. imist.ma This principle is directly applicable to this compound, which is expected to react with a variety of nucleophiles at the benzoyl carbonyl.
Plausible Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Organometallics | Grignard Reagents (R-MgBr) | Tertiary Alcohol |
| Amines | Hydroxylamine (B1172632) (NH₂OH) | Oxime |
| Hydrazines | Hydrazine (N₂H₄) | Hydrazone |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
Derivatization and Functionalization Studies
The dual functionality of this compound—the reactive pyrazole ring and the versatile benzoyl group—allows for extensive derivatization.
Strategic Modifications at the Pyrazole Ring Positions
Functionalization of the pyrazole ring is a key strategy for modifying the molecule's properties. With the C-4 position occupied, synthetic efforts would target the C-3 and C-5 positions, as well as the N-1 methyl group.
Electrophilic Substitution at C-5: As discussed in section 3.1.1, reactions such as halogenation, nitration, or sulfonation are expected to proceed at the C-5 position.
Metalation-Substitution: Directed ortho-metalation is a powerful tool for functionalizing specific C-H bonds. It is plausible that the N-2 nitrogen or the benzoyl oxygen could direct a strong base (e.g., n-butyllithium) to deprotonate the C-5 position, creating a nucleophilic center that can react with various electrophiles (e.g., alkyl halides, CO₂, aldehydes).
Functional Group Interconversion: Research has shown that functional groups introduced onto the pyrazole ring can be further modified. For example, 4-thiocyanato pyrazoles, formed through electrophilic thiocyanation of unsubstituted pyrazoles, can be converted into trifluoromethylthio (SCF₃) or methylthio (SMe) derivatives. beilstein-journals.org Similar transformations could be applied to derivatives of this compound.
Transformations Involving the Benzoyl Group
The benzoyl group offers a rich platform for synthetic transformations, allowing for significant structural diversification.
Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary alcohol, (1-methyl-1H-pyrazol-4-yl)(phenyl)methanol, using mild reducing agents like sodium borohydride. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can completely remove the carbonyl oxygen to yield 4-benzyl-1-methyl-1H-pyrazole.
Formation of C=N Bonds: The carbonyl group readily condenses with primary amines and their derivatives. For example, reaction with hydrazines forms hydrazones, which are valuable intermediates and can themselves be bioactive. mdpi.com The reaction of 4-benzoyl pyrazolones with phenylhydrazine (B124118) has been used to synthesize Schiff base ligands. mdpi.com
Substitution on the Phenyl Ring: The phenyl ring of the benzoyl group can undergo its own electrophilic aromatic substitution. The carbonyl group is deactivating and a meta-director, meaning that reactions like nitration or halogenation would predominantly yield the 3'-substituted phenyl derivative.
Key Transformations of the Benzoyl Group
| Reaction Type | Reagents | Resulting Functional Group |
| Reduction to Alcohol | NaBH₄ | Secondary Alcohol (-CH(OH)-) |
| Deoxygenation | H₂NNH₂ / KOH (Wolff-Kishner) | Methylene (-CH₂-) |
| Oxime Formation | NH₂OH·HCl | Oxime (-C=NOH) |
| Hydrazone Formation | R-NHNH₂ | Hydrazone (-C=NNHR) |
| Wittig Reaction | Ph₃P=CHR | Alkene (-C=CHR) |
| Phenyl Ring Nitration | HNO₃ / H₂SO₄ | 3'-Nitrophenyl group |
Catalytic Applications and Ligand Design Principles
Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis due to the coordinating ability of their sp²-hybridized pyridinic nitrogen atom (N-2). researchgate.net this compound is a particularly interesting candidate for ligand design.
The molecule possesses two potential coordination sites: the N-2 nitrogen of the pyrazole ring and the oxygen atom of the benzoyl carbonyl group. This arrangement allows it to act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal center. Such chelation enhances the stability of the resulting metal complex.
Principles for designing catalysts based on this scaffold would include:
Electronic Tuning: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzoyl group. This modification would alter the electron density at the coordinating oxygen and, through conjugation, at the N-2 nitrogen, thereby influencing the catalytic activity of the complexed metal ion.
Steric Control: The phenyl group provides significant steric bulk around the metal center. This steric hindrance can be exploited to control the selectivity of catalytic reactions, for example, by creating a specific chiral pocket in asymmetric catalysis.
Scaffold Rigidity: The pyrazole ring provides a rigid backbone, which is often desirable in ligand design as it reduces the number of available conformations and can lead to higher selectivity in catalytic processes.
Complexes formed from pyrazolone-based ligands, which share the N,O-bidentate motif, have been extensively studied for their coordination chemistry with a variety of metals. researchgate.net Metal complexes of pyrazolone-derived Schiff bases have shown potential as bioactive agents, coordinating through the azomethine nitrogen and the keto oxygen. mdpi.com By extension, metal complexes of this compound could be investigated for applications in homogeneous catalysis, such as in cross-coupling reactions, hydrogenations, or oxidations.
Utilization as a Ligand Precursor in Transition Metal Catalysis
While specific studies detailing the use of this compound as a ligand precursor in transition metal catalysis are not extensively documented, the broader class of pyrazole derivatives has been widely explored for this purpose. Pyrazoles are valued for their ability to form stable complexes with a variety of transition metals, which can then act as catalysts in a range of organic transformations. The presence of both a benzoyl group and a methyl-substituted pyrazole ring in this compound suggests its potential as a versatile ligand.
The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the benzoyl group could influence the electronic properties and steric environment of the resulting metal complex. This modulation is crucial for tuning the catalytic activity and selectivity. For instance, in related pyrazole-based ligand systems, chelation is a common strategy to ensure the coordination of pyrazoles for metal-ligand cooperative reactivities. nih.gov The design of pincer-type ligands incorporating protic pyrazole units has been a significant area of advancement, demonstrating the versatility of the pyrazole scaffold in catalysis. nih.gov
The catalytic applications of transition metal complexes with pyrazole-derived ligands are diverse, including oxidation, reduction, and cross-coupling reactions. The specific substitution pattern of this compound could offer unique advantages in certain catalytic cycles, although empirical data is needed to confirm this potential.
Coordination Chemistry of Pyrazole-Based Ligands
The coordination chemistry of pyrazole-based ligands is a rich and well-established field. Pyrazole and its derivatives are known to be excellent chelating agents for transition metals. researchgate.net They can coordinate to metal ions through one or both of their nitrogen atoms, leading to the formation of mononuclear or polynuclear complexes.
Acylpyrazolones, which share structural similarities with this compound, are a class of β-diketones that are effective O,O-chelating ligands. unicam.itnih.gov Upon deprotonation, these molecules can also offer an additional coordination site on a nitrogen atom. nih.gov This versatility allows for the formation of a structurally diverse set of coordination complexes with various geometries, such as octahedral, pentagonal-bipyramidal, or antiprismatic arrangements. nih.govacs.org
In the case of this compound, the coordination is expected to primarily involve the nitrogen atoms of the pyrazole ring. The benzoyl group may also participate in coordination, potentially leading to bidentate or even tridentate coordination modes, depending on the metal center and reaction conditions. The reaction of copper(II) carboxylates with pyrazole, for example, has been shown to yield a variety of mono-, di-, tri-, and hexanuclear derivatives, highlighting the diverse structural possibilities. acs.org The specific nature of the substituents on the pyrazole ring, such as the methyl and benzoyl groups in the target molecule, can significantly influence the electronic and steric properties of the resulting metal complexes, thereby affecting their stability and reactivity. researchgate.net
Table 1: Examples of Coordination Complexes with Pyrazole-Derived Ligands
| Ligand | Metal Ion(s) | Resulting Complex Structure |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ruthenium(II) | Pincer-type complex nih.gov |
| Acylpyrazolones | Main group, transition metals, lanthanides, actinides | Monomeric and polymeric complexes with various coordination geometries nih.gov |
| 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles | Cu(II), Ni(II) | Monodentate coordination leading to square planar or tetrahedral geometries researchgate.net |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Ni(II), Co(II), Cd(II), Cu(II) | Mononuclear complexes with bidentate coordination mdpi.com |
Photochemical and Thermal Reactivity Assessments
The photochemical and thermal reactivity of this compound is not specifically detailed in the available literature. However, insights can be drawn from the behavior of related benzoyl and pyrazole-containing compounds.
Photochemical Reactivity:
Benzoyl-containing compounds are known to undergo various photochemical reactions. For instance, benzoyl-carbazole derivatives have been studied for processes like room temperature phosphorescence and thermally activated delayed fluorescence. huji.ac.ilnih.gov These compounds can undergo photochemical rearrangements, such as the photo-Fries rearrangement. huji.ac.ilnih.gov Similarly, benzopyrazole derivatives can undergo photochemical rearrangement to form corresponding benzoimidazole derivatives upon irradiation with high-pressure Hg-vapor lamps. researchgate.net
For pyrazole-containing systems, UV-induced transformations have also been observed. In one study, the phototransformation of terarylenes containing a pyrazole bridge proceeded through the contraction of a pyranone ring to form unstable α-hydroxydiketones, rather than the expected 6π-electrocyclization. nih.gov This indicates that the pyrazole moiety can influence the photochemical pathway. Given these precedents, it is plausible that this compound could exhibit photochemical reactivity, potentially involving rearrangements or other transformations centered on the benzoyl group or the pyrazole ring.
Thermal Reactivity:
The thermal stability and decomposition pathways of pyrazole derivatives have been investigated, particularly in the context of energetic materials. For example, comparative thermal studies of dinitropyrazole-based compounds have shown that the decomposition mechanism can be influenced by the substituents on the pyrazole ring. semanticscholar.orgmdpi.com The decomposition of nitropyrazole derivatives can be initiated by intramolecular oxidation or hydrogen transfer. semanticscholar.orgmdpi.com
The thermal decomposition of benzoyl peroxide, a compound containing a benzoyl group, is a well-studied process that generates various radicals. researchgate.net The presence of other molecules, such as carbazole (B46965) derivatives, can significantly alter the decomposition temperature and kinetics. researchgate.net While this compound is not an energetic material, these studies suggest that its thermal decomposition would likely involve the cleavage of the benzoyl group and fragmentation of the pyrazole ring at elevated temperatures. The specific decomposition products and kinetics would require experimental investigation.
Computational and Theoretical Chemistry Studies of 4 Benzoyl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These studies provide insights into molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. An analysis of 4-Benzoyl-1-methyl-1H-pyrazole would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. A comprehensive study would present these energy values in a data table, likely calculated using a specific functional and basis set (e.g., B3LYP/6-31G*).
Ab Initio Methods for Conformation and Tautomerism Studies
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study molecular conformations and the potential for tautomerism. For this compound, these calculations would explore the rotational barriers around the single bonds connecting the pyrazole (B372694) ring, the benzoyl group, and the methyl group to identify the most stable conformations. Furthermore, while N-methylation generally prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, theoretical calculations could investigate the energetic favorability of any other potential tautomeric forms, such as keto-enol tautomerism involving the benzoyl group, although this is generally less common for such structures.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering a deeper understanding of its conformational landscape in different environments, such as in a solvent. An MD simulation of this compound would track the atomic movements over a period of nanoseconds, revealing the accessible conformations and the transitions between them. This data is valuable for understanding how the molecule might interact with biological targets or other molecules in a solution. The results would typically be presented as Ramachandran-like plots or potential energy surface maps to visualize the preferred dihedral angles and corresponding energies.
Prediction of Spectroscopic Signatures Using Theoretical Models
Computational methods can predict spectroscopic properties like NMR and IR spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Computational NMR and IR Spectroscopy Predictions
Theoretical calculations can predict the 1H and 13C NMR chemical shifts and the vibrational frequencies of the infrared (IR) spectrum. For this compound, these calculations would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR and DFT for IR. The predicted chemical shifts and vibrational frequencies would be compiled into data tables and compared with any available experimental data to validate the computational model.
| 1H NMR | Predicted Chemical Shift (ppm) |
| Methyl Protons | Data not available |
| Pyrazole Ring Protons | Data not available |
| Phenyl Ring Protons | Data not available |
| 13C NMR | Predicted Chemical Shift (ppm) |
| Methyl Carbon | Data not available |
| Pyrazole Ring Carbons | Data not available |
| Phenyl Ring Carbons | Data not available |
| Carbonyl Carbon | Data not available |
| IR Spectroscopy | Predicted Wavenumber (cm-1) | Vibrational Mode |
| Carbonyl Stretch | Data not available | C=O |
| Aromatic C-H Stretch | Data not available | C-H |
| C-N Stretch | Data not available | C-N |
Structure-Property Relationship Studies through Computational Approaches
Computational approaches are instrumental in establishing structure-property relationships (SPRs) and quantitative structure-activity relationships (QSAR). For a class of compounds including this compound, these studies would correlate calculated molecular descriptors (such as electronic properties, steric parameters, and hydrophobicity) with experimentally observed properties or biological activities. This allows for the rational design of new molecules with enhanced characteristics. However, such studies require a dataset of multiple, structurally related compounds and their corresponding measured properties, and a specific SPR or QSAR study focused solely on this compound is not feasible without this broader context.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Expected ¹H NMR Chemical Shifts:
Methyl Protons (N-CH₃): A singlet peak is expected, typically in the range of 3.8-4.0 ppm.
Pyrazole (B372694) Ring Protons: Two distinct signals for the protons at the C3 and C5 positions of the pyrazole ring are anticipated.
Benzoyl Group Protons: A multiplet corresponding to the aromatic protons of the phenyl ring will be observed, likely in the downfield region of 7.4-8.0 ppm.
Expected ¹³C NMR Chemical Shifts:
Methyl Carbon (N-CH₃): A signal in the aliphatic region, around 35-40 ppm.
Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring.
Benzoyl Group Carbons: Signals for the carbonyl carbon (typically >190 ppm) and the carbons of the phenyl ring.
2D NMR Experiments for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are essential. These experiments correlate signals from different nuclei based on their interactions.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-Benzoyl-1-methyl-1H-pyrazole, COSY would be used to confirm the through-bond coupling between the protons on the pyrazole ring and within the benzoyl group's phenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal of the N-methyl group would show a cross-peak to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). columbia.edu This is particularly powerful for connecting different molecular fragments. For example, HMBC would show correlations between the protons of the benzoyl phenyl ring and the carbonyl carbon, as well as between the pyrazole ring protons and the carbonyl carbon, thus confirming the position of the benzoyl group on the pyrazole ring. It would also show a correlation between the N-methyl protons and the adjacent pyrazole ring carbons.
While specific 2D NMR spectra for this compound are not published, the principles of these techniques are routinely applied to similar pyrazole derivatives to confirm their structures. beilstein-journals.orgresearchgate.net
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures, and for observing phenomena such as tautomerism and intermolecular interactions in the solid state. beilstein-journals.org For pyrazole derivatives, ssNMR, especially ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR, has been instrumental in studying proton transfer dynamics within intermolecular hydrogen-bonded networks. fu-berlin.de Although specific solid-state NMR data for this compound are not available, this technique would be the method of choice to investigate its crystalline packing and any potential polymorphic forms.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to within a few parts per million (ppm) of the theoretical mass. scispace.com This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₁H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value obtained from HRMS to confirm its elemental composition. researchgate.net
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Under electron impact (EI) ionization, the molecule would be expected to fragment at its weakest bonds. For this compound, characteristic fragments would likely include the loss of the benzoyl group (PhCO⁺, m/z 105) and the formation of the 1-methyl-1H-pyrazole cation. The fragmentation of related benzoyl-containing heterocyclic compounds has been studied, providing a basis for interpreting the mass spectrum of the title compound. researchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.
For this compound, the key characteristic vibrational bands would be:
C=O Stretch (Benzoyl): A strong absorption band in the IR spectrum, typically in the region of 1640-1680 cm⁻¹. cdnsciencepub.com
C=N and C=C Stretches (Pyrazole Ring): A series of bands in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Ring Vibrations and Bending Modes: A complex fingerprint region below 1400 cm⁻¹ that is unique to the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Benzoyl C=O Stretch | 1640 - 1680 | IR (strong) |
| Pyrazole Ring C=N/C=C Stretch | 1400 - 1600 | IR, Raman |
| C-H Bending | 1350 - 1480 | IR, Raman |
| Fingerprint Region | < 1400 | IR, Raman |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its crystalline form. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported, the structures of several closely related compounds have been determined, such as 3-benzoyl-4-phenyl-1-methyl-pyrazole and 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. cdnsciencepub.comscirp.org These studies reveal important structural features that would be expected in the title compound, such as the relative orientation of the benzoyl group with respect to the pyrazole ring. For instance, in 3-benzoyl-4-phenyl-1-methyl-pyrazole, the dihedral angle between the pyrazole ring and the phenyl ring of the benzoyl group is a key structural parameter.
The table below presents crystallographic data for a closely related compound, 3-benzoyl-4-phenyl-1-methyl-pyrazole, to illustrate the type of information obtained from an X-ray diffraction study. cdnsciencepub.com
| Parameter | Value for 3-benzoyl-4-phenyl-1-methyl-pyrazole |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.088(2) |
| b (Å) | 11.219(1) |
| c (Å) | 10.949(2) |
| β (°) | 106.27(1) |
| Volume (ų) | 1425.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.222 |
Such data would be crucial for the absolute structure determination of this compound, providing the ultimate confirmation of its molecular geometry and packing in the solid state.
Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
Role in the Construction of Diverse Heterocyclic Frameworks
The reactivity of the functional groups within 4-Benzoyl-1-methyl-1H-pyrazole and its derivatives allows for its use in the synthesis of various other heterocyclic systems. The pyrazole (B372694) core itself is a key component of many biologically active compounds, and the ability to build upon this scaffold is of significant interest. scispace.comtubitak.gov.tr
Research has shown that pyrazole-3-carboxylic acids, which are closely related to the title compound, are pivotal starting materials. bch.ro For instance, 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, synthesized from a furandione precursor and methylhydrazine, can be converted into its corresponding acid chloride. researchgate.netasianpubs.org This activated intermediate serves as a linchpin for creating a variety of new heterocyclic structures. For example, cyclization reactions of related pyrazole-3-carboxylic acids with hydrazine (B178648) compounds have been used to synthesize pyrazolo[3,4-d]pyridazinones, a class of fused heterocyclic compounds. bch.ro Similarly, reaction of the acid chloride with hydroxylamine (B1172632) can lead to the formation of pyrazolo[4,3-d]oxazinones. researchgate.net
The synthesis of these fused systems highlights the role of the pyrazole scaffold as a template upon which other rings can be annulated, leading to molecules with increased complexity and potentially novel properties.
Table 1: Examples of Heterocyclic Frameworks from Pyrazole Precursors
| Starting Material | Reagent(s) | Resulting Heterocyclic Framework | Reference |
|---|---|---|---|
| 4-Benzoyl-1-aryl-5-phenyl-1H-pyrazole-3-carboxylic acid | Hydrazine derivatives | Pyrazolo[3,4-d]pyridazinone | bch.ro |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Hydroxylamine HCl | Pyrazolo[4,3-d]oxazinone | researchgate.net |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | 2,3-Diaminopyridine | 3H-imidazo[4,5-b]pyridine derivative | mdpi.com |
Utilization in Multi-Step Organic Synthesis Sequences
This compound and its analogues are frequently key intermediates in multi-step synthetic pathways. Their own synthesis is often a multi-step process, and they serve as a platform for subsequent elaborations.
A common route to this class of compounds begins with the reaction of a dibenzoylmethane (B1670423) with an activating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminodiketone. clockss.org This intermediate is then reacted with a substituted hydrazine, such as methylhydrazine, in a cyclocondensation reaction to regioselectively form the 1-methyl-pyrazole ring system. clockss.org
Once formed, this pyrazole derivative can be further modified. For example, studies on the analogous 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrate a typical synthetic sequence. This acid is first prepared from the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with phenylhydrazine (B124118). scispace.commdpi.com The resulting pyrazole-3-carboxylic acid is then converted to the more reactive pyrazole-3-carboxylic acid chloride using reagents like thionyl chloride. scispace.combch.romdpi.com This acid chloride is a versatile intermediate that can be reacted with a wide range of nucleophiles, such as amines, hydroxylamines, or carbazates, to yield a variety of amide, ester, and hydrazide derivatives in subsequent steps. scispace.comtubitak.gov.tr This sequence showcases how the pyrazole core is carried through several synthetic transformations, acting as a stable scaffold for the introduction of diverse functional groups.
Table 2: Representative Multi-Step Synthesis Involving a 4-Benzoyl-pyrazole Core
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | 4-Benzoyl-5-phenyl-2,3-furandione | Phenylhydrazine | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Formation of pyrazole core | scispace.commdpi.com |
| 2 | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Thionyl Chloride (SOCl₂) | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | Activation of carboxylic acid | bch.romdpi.com |
Precursor in Medicinal Chemistry Scaffold Development (Methodological Aspects)
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents and its synthetic tractability. eurekaselect.combohrium.comnih.gov Compounds like this compound serve as valuable starting points or precursors for developing new molecular scaffolds intended for biological screening.
The design of bioactive molecules based on the pyrazole core is guided by several key principles. The pyrazole ring itself is a bioisostere for other aromatic systems and provides a rigid framework that can appropriately position substituents for interaction with biological targets like enzymes and receptors. researchgate.net
A critical aspect of its design is the ability to introduce a wide variety of substituents at multiple positions (1, 3, 4, and 5) on the ring. chim.it This allows for systematic structure-activity relationship (SAR) studies, where chemists can fine-tune the molecule's properties to enhance potency and selectivity. researchgate.net The nitrogen atoms in the pyrazole ring are also significant; the pyridine-like nitrogen can act as a hydrogen bond acceptor, while an N-H group (if present) can be a hydrogen bond donor, facilitating strong binding to protein targets. chim.it In this compound, the 1-methyl group fixes the substitution pattern, preventing tautomerization, while the 4-benzoyl group provides a large, functionalized appendage that can be modified to explore interactions with target binding sites. Fusing the pyrazole ring with other heterocyclic systems is another common strategy to expand chemical diversity and develop novel therapeutic agents. eurekaselect.commdpi.com
To efficiently explore the chemical space around the pyrazole scaffold, chemists employ various library synthesis methodologies. These techniques allow for the rapid generation of a large number of related compounds for high-throughput screening.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions are prized for their atom and step economy and are widely used to create libraries of structurally diverse pyrazoles. nih.gov For example, a four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile (B47326) can rapidly produce complex pyrano[2,3-c]pyrazole derivatives. nih.gov
Parallel Synthesis: In this approach, a series of related compounds are synthesized simultaneously in separate reaction vessels. Solution-phase parallel synthesis has been successfully used to generate libraries of pyrazolines through [3+2] cycloaddition reactions. nih.gov This method allows for the systematic variation of substituents to build a focused library around a core scaffold like this compound. For instance, reacting a single enaminodiketone with a library of different hydrazines would yield a diverse set of N-substituted pyrazoles. clockss.org
Solid-Phase Synthesis: This technique involves attaching a starting material to a solid support (resin) and then performing a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away. Solid-phase synthesis has been used to create libraries of complex molecules like pyrazole-triazole hybrids. beilstein-journals.orgkit.edu
Flow Chemistry: An emerging technology, flow chemistry involves performing reactions in a continuous stream through a reactor. This method offers advantages in safety, scalability, and reaction control, and has been applied to the synthesis of pyrazole libraries, including through 1,3-dipolar cycloadditions. mdpi.com
Table 3: Methodologies for Pyrazole Library Synthesis
| Methodology | Description | Advantages | Example Application | Reference(s) |
|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High efficiency, atom economy, complexity generation. | Synthesis of pyrano[2,3-c]pyrazoles from aldehydes, hydrazines, β-ketoesters, and malononitrile. | nih.gov |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid generation of focused libraries, systematic variation of substituents. | Solution-phase synthesis of a library of Δ²-pyrazolines via [3+2] cycloaddition. | nih.gov |
| Solid-Phase Synthesis | Synthesis on a solid support, simplifying purification. | Ease of purification, automation potential. | Synthesis of a library of multi-substituted pyrazole-triazole hybrids. | beilstein-journals.orgkit.edu |
Future Research Directions and Unexplored Avenues
Potential for Novel Reaction Discovery and Mechanism Elucidation
The distinct structural features of 4-Benzoyl-1-methyl-1H-pyrazole open up possibilities for discovering novel chemical transformations and gaining deeper mechanistic insights.
Future research could focus on:
Photocatalysis and Electrochemistry: The benzoyl moiety is a well-known chromophore. Investigating the photochemical and electrochemical behavior of this compound could lead to novel light-induced or electro-organic reactions. For instance, intramolecular cyclizations or couplings with other substrates under photocatalytic conditions could yield complex heterocyclic scaffolds that are otherwise difficult to synthesize. Mechanistic studies would be crucial to understand the excited-state reactivity and the role of the pyrazole (B372694) ring in modulating the photophysical properties of the benzoyl group.
Organometallic Catalysis: The nitrogen atoms of the pyrazole ring can act as ligands for transition metals. Exploring the coordination chemistry of this compound could lead to the development of novel catalysts. The benzoyl group could serve as a directing group for C-H activation on the phenyl ring or the pyrazole ring itself, enabling site-selective functionalization.
Novel Cycloaddition Reactions: While pyrazoles can be formed through cycloaddition reactions, the potential of this compound to participate in further cycloadditions is an area ripe for exploration. The electron-withdrawing nature of the benzoyl group could influence the dienophilic or dipolarophilic character of the pyrazole ring, potentially enabling unique [4+2] or [3+2] cycloaddition pathways.
Computational and Mechanistic Studies: Detailed computational studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, elucidate the mechanisms of known reactions, and guide the design of new synthetic transformations.
Integration into Advanced Materials Science
The rigid, aromatic structure and the presence of functional groups in this compound make it an attractive building block for the creation of advanced materials with tailored properties.
Key areas for future exploration include:
Polymer Chemistry: The compound could be functionalized with polymerizable groups (e.g., vinyl or acetylene moieties) to be incorporated into the backbone or as a pendant group in polymers. The resulting polymers could exhibit interesting thermal, optical, or electronic properties. For instance, the benzoyl group could enhance the polymer's thermal stability or introduce photo-responsive characteristics. Post-synthetic modification of polymers containing this pyrazole unit could also be a viable strategy for creating functional materials.
Metal-Organic Frameworks (MOFs): By introducing carboxylic acid or other coordinating functionalities onto the benzoyl or pyrazole rings, this compound could serve as a novel organic linker for the construction of MOFs. The resulting frameworks could have potential applications in gas storage, catalysis, and sensing, with the benzoyl group potentially influencing the pore environment and functionality.
Functional Dyes and Photosensitizers: The chromophoric nature of the benzoyl group, in conjunction with the electron-donating or -withdrawing capabilities of a substituted pyrazole ring, suggests potential applications as functional dyes or photosensitizers. The photophysical properties, such as absorption and emission wavelengths, could be fine-tuned through derivatization, making these compounds suitable for applications in areas like dye-sensitized solar cells or photodynamic therapy.
Development of Sustainable Synthetic Routes
While synthetic routes to this compound and its derivatives exist, there is a growing need for more environmentally friendly and efficient methods.
Future research in this area should prioritize:
Green Catalysis: The development of synthetic protocols that utilize non-toxic and reusable catalysts, such as zeolites, clays, or supported metal nanoparticles, would be a significant advancement. These catalysts can offer high selectivity and efficiency while minimizing waste generation.
Microwave-Assisted and Flow Chemistry Synthesis: Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are powerful tools for accelerating reaction rates, improving yields, and enhancing safety. nih.gov Applying these technologies to the synthesis of this compound could lead to more sustainable and scalable production methods.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Exploring biocatalytic routes, such as enzymatic acylation or methylation steps, could provide highly selective and environmentally benign methods for the synthesis of this compound and its derivatives.
Atom Economy and Waste Reduction: Future synthetic strategies should be designed with the principles of atom economy in mind, maximizing the incorporation of starting material atoms into the final product. One-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly reduce solvent usage and waste.
Exploration of Expanded Reactivity and Derivatization Potential
The presence of multiple reactive sites in this compound offers a wealth of opportunities for creating a diverse library of new compounds with potentially valuable properties.
Unexplored avenues for derivatization include:
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. nih.gov Applying these techniques to this compound could enable the selective introduction of various functional groups at different positions on both the pyrazole and the phenyl rings, bypassing the need for pre-functionalized starting materials. The directing-group ability of the benzoyl and pyrazole moieties will be a key factor in achieving regioselectivity.
Functionalization of the Benzoyl Group: The carbonyl group of the benzoyl moiety is a prime site for a variety of transformations. Reactions such as reduction to an alcohol, conversion to an oxime or hydrazone, or nucleophilic addition to the carbonyl carbon can provide a wide range of derivatives. Furthermore, electrophilic substitution on the phenyl ring of the benzoyl group can introduce additional functionality.
Derivatization of the Pyrazole Ring: The pyrazole ring itself offers several positions for functionalization. Electrophilic substitution is expected to occur at the 5-position. Additionally, the methyl group at the 1-position could potentially be functionalized through radical reactions.
Post-Synthetic Modification: For derivatives of this compound that have been incorporated into larger structures like polymers or MOFs, post-synthetic modification offers a powerful strategy for introducing new functionalities and fine-tuning the material's properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Benzoyl-1-methyl-1H-pyrazole and its derivatives?
- Methodology : A common approach involves cyclocondensation reactions. For example, ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine can be cyclized to form pyrazole-4-carboxylate intermediates, which are further functionalized . Mannich reactions are also employed to introduce substituents, as demonstrated in the synthesis of N-linked bis-pyrazolylmethyl derivatives .
- Key Techniques : Monitor reaction progress using TLC and purify via column chromatography. Confirm structures using NMR (e.g., H, C) and IR spectroscopy .
Q. How are structural and electronic properties of this compound characterized experimentally?
- Methodology : X-ray crystallography is critical for resolving molecular geometry. For instance, studies on related 5-acyloxypyrazoles revealed planar benzoyl groups and dihedral angles between aromatic rings, essential for understanding steric effects . Spectroscopic methods like UV-Vis and FT-IR are used to analyze electronic transitions and functional groups .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to validate structural models .
Q. What are typical reactivity patterns of this compound in organic synthesis?
- Methodology : The benzoyl group undergoes nucleophilic acyl substitution, while the pyrazole ring participates in electrophilic aromatic substitution. Esterification and hydrolysis reactions are common for modifying carboxylate derivatives .
- Example : Basic hydrolysis of pyrazole-4-carboxylate esters yields carboxylic acids, which can be further derivatized for biological testing .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized for scale-up?
- Methodology : Screen solvents (polar aprotic vs. protic) and catalysts (e.g., Lewis acids like ZnCl₂) to enhance reaction efficiency. For Mannich reactions, pH control (7–9) improves imine formation .
- Case Study : In cyclocondensation reactions, DMF-DMA acts as both solvent and catalyst, reducing side products .
Q. What computational tools are used to predict the biological activity of this compound analogs?
- Methodology : Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Molecular docking studies model interactions with biological targets (e.g., enzymes) .
- Validation : Compare computational predictions with experimental IC₅₀ values from antimicrobial or cytotoxicity assays .
Q. How do structural modifications (e.g., halogenation) impact the bioactivity of this compound?
- Methodology : Introduce substituents (e.g., Cl, CF₃) at the benzoyl or pyrazole ring via Suzuki coupling or Friedel-Crafts acylation. Assess changes in antibacterial activity using MIC assays .
- Data Analysis : Chlorine at the para position of the benzoyl group enhances antibacterial potency due to increased lipophilicity and electron-withdrawing effects .
Q. How should researchers address contradictions in reported biological activities of pyrazole derivatives?
- Methodology : Conduct meta-analyses of published IC₅₀ values, noting variations in assay conditions (e.g., cell lines, incubation times). Reproduce key studies with standardized protocols .
- Example : Discrepancies in anti-inflammatory activity may arise from differences in substituent positioning (e.g., ortho vs. para methyl groups on benzyl rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
